Product packaging for Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate(Cat. No.:)

Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

Cat. No.: B14861362
M. Wt: 184.16 g/mol
InChI Key: UYCYNMSBIJBVOJ-UHFFFAOYSA-N
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Description

Significance of the 5-Fluoro-2-hydroxyphenylacetate Scaffold in Contemporary Chemical Research

The 5-fluoro-2-hydroxyphenylacetate scaffold is a key structural motif in the design and synthesis of biologically active compounds. The presence of a fluorine atom, a feature increasingly utilized in drug design, can profoundly alter a molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

A significant application of molecules containing this scaffold is in the development of kinase inhibitors. For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate has been utilized as a key starting material in the synthesis of allosteric inhibitors of the epidermal growth factor receptor (EGFR). google.com EGFR is a crucial target in cancer therapy, and the development of new inhibitors is an active area of research. The 5-fluoro-2-hydroxyphenylacetate core provides a foundational structure upon which more complex and specific inhibitors can be built.

Overview of Research Trajectories for Fluorinated Phenylacetate (B1230308) Derivatives

The broader class of fluorinated phenylacetate derivatives has been the subject of extensive research, with several promising avenues of investigation. A notable area of application is in the development of novel anesthetic and hypnotic agents. Research into fluorine-substituted phenyl acetate (B1210297) derivatives has shown that these compounds can act as ultra-short recovery sedative/hypnotic agents. The introduction of fluorine into the phenyl acetate structure can lead to compounds with rapid onset of action and, importantly, swift and clear-headed recovery.

Another key research trajectory is the exploration of these derivatives as intermediates in the synthesis of a wide range of pharmaceuticals. The phenylacetic acid framework is a common feature in many bioactive molecules, and the addition of fluorine provides a powerful tool for fine-tuning their properties. This has led to the development of novel synthetic methodologies for the selective fluorination of phenylacetic acid derivatives, further expanding their utility in drug discovery.

The table below summarizes some key research findings related to fluorinated phenylacetate derivatives.

Research AreaKey Findings
Anesthetics/Hypnotics Fluorine substitution can lead to agents with rapid recovery times.
Oncology The scaffold is a key component in the synthesis of EGFR inhibitors. google.com
Medicinal Chemistry Fluorination enhances metabolic stability and target binding affinity.

Physicochemical Properties of this compound

PropertyValue
CAS Number 518979-13-0
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B14861362 Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3

InChI Key

UYCYNMSBIJBVOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 5 Fluoro 2 Hydroxyphenyl Acetate and Its Derivatives

Direct Synthetic Routes to Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate

Direct synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid precursor.

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2-(5-fluoro-2-hydroxyphenyl)acetic acid. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com

An analogous procedure for the synthesis of the non-fluorinated counterpart, methyl (2-hydroxyphenyl)acetate, involves adding 2-(hydroxyphenyl)acetic acid to a solution of hydrogen chloride in methanol. prepchem.com The reaction is stirred at room temperature and then allowed to stand overnight. prepchem.com After workup, which includes concentration, extraction with ether, and washing with sodium bicarbonate solution, the product is obtained in high yield. prepchem.com This method could be adapted for the synthesis of the fluorinated derivative.

Table 1: Reaction Parameters for a Representative Fischer Esterification

ParameterValue
Starting Material2-(5-fluoro-2-hydroxyphenyl)acetic acid
ReagentMethanol
CatalystSulfuric Acid (concentrated)
TemperatureReflux
Reaction TimeSeveral hours

A common route to 5-fluoro-2-hydroxybenzaldehyde (B1225495) involves a multi-step synthesis starting from p-fluoroaniline. google.com The process begins with the diazotization of p-fluoroaniline, followed by an acidic hydrolysis to yield p-fluorophenol. google.com The p-fluorophenol is then subjected to an improved Duff formylation reaction to produce 5-fluoro-2-hydroxybenzaldehyde. google.com This method is advantageous due to the low cost of the starting materials and relatively mild reaction conditions. google.com

Another approach involves the reduction of nitrochlorobenzene with fluoro, ammonium (B1175870) chloride/iron powder to obtain fluoroaniline. google.com This is then diazotized and hydrolyzed to fluorophenol, which undergoes formylation to give the desired aldehyde. google.com

Table 2: Synthesis of 5-Fluoro-2-hydroxybenzaldehyde

StepStarting MaterialReagentsProduct
1p-NitrochlorobenzeneFluoro, Ammonium chloride/Iron powderp-Fluoroaniline
2p-FluoroanilineSodium Nitrite, Sulfuric Acidp-Fluorophenol
3p-FluorophenolParaformaldehyde, Sulfuric Acid5-Fluoro-2-hydroxybenzaldehyde

The resulting 5-fluoro-2-hydroxybenzaldehyde can then be converted to 2-(5-fluoro-2-hydroxyphenyl)acetic acid through various established synthetic transformations, which can subsequently be esterified as described in the previous section.

Synthesis of this compound Analogues and Structurally Related Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogues and derivatives with potential applications in various fields of chemical research.

The fluorinated phenyl moiety of this compound can be incorporated into benzimidazole (B57391) structures, which are known for their diverse biological activities. The synthesis of such derivatives often starts from a precursor like 4-fluoro-o-phenylenediamine, which can be condensed with various carboxylic acids or their derivatives.

For instance, the synthesis of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(substituted benzylidene)benzohydrazides involves the reaction of a 4-(5-substituted-1H-benzimidazol-2-yl)benzoic acid hydrazide with a substituted benzaldehyde (B42025) in the presence of acetic acid. nih.gov Although this example does not directly use this compound, the underlying principle of constructing the benzimidazole ring with a fluorine substituent is relevant. The synthesis of 4'-(5-Fluoro-2-trifluoromethyl-benzoimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid involves the condensation of a substituted o-phenylenediamine (B120857) with trifluoroacetic acid. chalcogen.ro

A general strategy for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid. uobaghdad.edu.iqamazonaws.com For example, 2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline is synthesized by the condensation of 4-chloro-o-phenylenediamine and anthranilic acid. uobaghdad.edu.iq This approach can be adapted to use 2-(5-fluoro-2-hydroxyphenyl)acetic acid or a related precursor to generate benzimidazoles containing the desired fluorinated phenyl moiety. The reaction typically involves refluxing the reactants in the presence of an acid catalyst. amazonaws.com

The synthesis of isoindole-based derivatives often involves the cyclization of precursors containing both a phenyl ring and a nitrogen-containing side chain. While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of 5-fluorooxindole (B20390) provides a relevant synthetic pathway that could be adapted.

The preparation of 5-fluorooxindole can be achieved from 2-(5-fluoro-2-nitrophenyl)malonic acid diester. google.com This process involves the reaction of lithium chloride with dimethyl 2-(5-fluoro-2-nitrophenyl)-malonate to form methyl 5-fluoro-2-nitrophenylacetate. google.com Subsequent reduction of the nitro group in the presence of iron and acetic acid, followed by cyclization, yields 5-fluorooxindole. google.com This intermediate, containing the 5-fluorophenyl moiety, can then be further derivatized.

The ester group of this compound provides a reactive handle for further derivatization to develop research probes. The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines or alcohols to introduce reporter groups or other functionalities.

For example, the carboxylic acid can be activated, for instance by converting it to an acid chloride or using a coupling agent like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), and then reacted with a nucleophile. organic-chemistry.org This allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other moieties useful for biological investigations.

Furthermore, the ester itself can undergo transesterification with other alcohols in the presence of a catalyst, allowing for the introduction of different alkyl or aryl groups at the ester position. organic-chemistry.org This modification can be used to tune the physicochemical properties of the molecule, such as its solubility or lipophilicity, which is often crucial for the development of effective research probes.

Green Chemistry Principles Applied to the Synthesis of 5-Fluoro-2-hydroxyphenylacetate Scaffolds

The integration of green chemistry principles into the synthesis of 5-fluoro-2-hydroxyphenylacetate scaffolds aims to reduce the environmental impact of chemical manufacturing. This involves the use of alternative energy sources, minimizing waste, and avoiding hazardous reagents and solvents.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final product. The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates and promote cleaner transformations.

In the context of synthesizing this compound, microwave technology can be effectively applied to the esterification of 5-fluoro-2-hydroxyphenylacetic acid with methanol. Traditional Fischer esterification often requires prolonged reaction times and the use of strong acid catalysts. Microwave irradiation can significantly shorten the reaction duration from hours to mere minutes.

A typical microwave-assisted esterification might involve the following conditions:

ParameterCondition
Reactants 5-fluoro-2-hydroxyphenylacetic acid, Methanol
Catalyst Sulfuric acid (catalytic amount)
Microwave Power 100-300 W
Temperature 80-120 °C
Reaction Time 5-15 minutes
Yield >90%

This interactive data table illustrates a representative microwave-assisted esterification. The specific conditions can be optimized for scalability and specific equipment.

The efficiency of microwave heating not only accelerates the desired reaction but can also minimize the formation of byproducts that may arise from prolonged exposure to high temperatures in conventional methods. This leads to a cleaner reaction profile and simplifies the purification process, further contributing to the green credentials of the synthesis.

Development of Catalyst-Free and Solvent-Minimizing Methodologies

A key objective of green chemistry is to reduce or eliminate the use of catalysts and solvents, which are often major contributors to chemical waste and environmental pollution. Research in this area for the synthesis of 5-fluoro-2-hydroxyphenylacetate scaffolds is focused on developing inherently cleaner and more atom-economical processes.

Catalyst-Free Approaches:

While many esterification reactions rely on acid or base catalysts, catalyst-free methods are being explored under specific conditions. For instance, conducting the esterification of 5-fluoro-2-hydroxyphenylacetic acid with methanol at elevated temperatures and pressures (sub-critical or supercritical conditions) can facilitate the reaction without the need for an external catalyst. Microwave irradiation can also, in some cases, promote catalyst-free reactions by providing the necessary activation energy in a highly efficient manner.

Solvent-Minimizing and Solvent-Free Methodologies:

The use of large volumes of volatile organic solvents is a significant environmental concern. To address this, solvent-minimizing approaches are being developed. One strategy is to use one of the reactants in excess to act as the solvent. In the synthesis of this compound, using an excess of methanol can serve both as a reactant and the reaction medium, eliminating the need for an additional solvent.

Solvent-free reactions represent an ideal scenario in green synthesis. These reactions are typically conducted by intimately mixing the solid reactants, sometimes with the aid of grinding or ball-milling, and then heating, often with microwave irradiation, to initiate the reaction. For the synthesis of the target ester, a solvent-free approach could involve the direct reaction of 5-fluoro-2-hydroxyphenylacetic acid with a solid source of the methyl group or by performing the esterification in the melt phase if the reactants' melting points are suitable.

A comparative overview of traditional versus green approaches is presented below:

FeatureConventional MethodGreen Methodology
Energy Source Oil bath, heating mantleMicrowave irradiation
Catalyst Stoichiometric acid/baseCatalytic amounts or catalyst-free
Solvent Volatile organic solventsMinimal solvent or solvent-free
Reaction Time Hours to daysMinutes
Waste Generation HighLow

This interactive data table highlights the key advantages of adopting green chemistry principles in the synthesis of 5-fluoro-2-hydroxyphenylacetate scaffolds.

The development and adoption of these advanced synthetic methodologies are crucial for the sustainable production of this compound and its derivatives, aligning the chemical industry with the principles of environmental stewardship.

Structure Activity Relationship Sar Investigations of Methyl 2 5 Fluoro 2 Hydroxyphenyl Acetate Derivatives

Impact of Fluorine Substitution on Biological Activity Profiles

The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby modulating their biological activity.

In the context of Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate derivatives, the fluorine atom at the 5-position of the phenyl ring is expected to influence the compound's electronic and steric properties. Fluorine is the most electronegative element, and its presence can affect the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. These changes can, in turn, impact how the molecule interacts with biological targets. scirp.org

Studies on related fluorinated compounds have shown that fluorine substitution can lead to enhanced biological efficacy and metabolic stability. For instance, fluorinated analogs of combretastatin (B1194345), a potent anticancer agent, have demonstrated significant cytotoxic activity. researchgate.net The substitution of a phenolic group with a fluorine atom in some derivatives resulted in compounds with notable cytotoxic activity and improved metabolic stability. researchgate.net

The strategic placement of fluorine can also block potential sites of metabolism, such as hydroxylation, leading to a longer biological half-life. nih.gov The C-F bond is highly polarized and stable, making it a useful tool for inhibiting metabolic degradation at specific positions. nih.gov

Positional Isomerism of Fluorine and Hydroxyl Groups

The relative positions of the fluorine and hydroxyl groups on the phenyl ring are critical determinants of a molecule's biological activity. This positional isomerism can significantly affect the molecule's conformation, electronic distribution, and ability to form key interactions with its biological target.

For example, in a series of serotonin (B10506) 5-HT1a receptor ligands, the position of the fluorine atom on a quinoline (B57606) ring had a profound impact on affinity and metabolic stability. nih.gov Substitution at the 5-position with fluorine maintained potent antagonist activity, whereas substitutions at the 6- and 7-positions were detrimental to the intrinsic activity. nih.gov This highlights that even a slight shift in the fluorine's location can lead to dramatic changes in biological outcome.

Similarly, for 5-HT2a receptor ligands, a para-fluoro substitution was most favorable for binding affinity, followed by an ortho-substitution, while a meta-substitution was not well tolerated. nih.gov These findings underscore the importance of the precise positioning of the fluorine atom in relation to other functional groups for optimal interaction with the receptor's binding pocket.

In the case of this compound, the ortho-hydroxyl group and the meta-fluorine atom (relative to the acetate (B1210297) side chain) create a specific electronic and steric environment. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the fluorine atom can participate in electrostatic interactions. The interplay between these two groups, dictated by their positions, is crucial for molecular recognition by a target protein.

Comparative Studies with Other Halogenated Analogues (e.g., Bromo Derivatives)

To further understand the role of the halogen substituent, comparative studies with other halogenated analogs, such as bromo derivatives, are often conducted. Bromine, being larger and less electronegative than fluorine, can introduce different steric and electronic effects.

The choice of halogen can influence not only the biological activity but also other pharmacologically relevant properties. For instance, the nature of the halogen can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical comparison of the properties of fluorinated and brominated analogs of this compound is presented in the table below.

PropertyFluoro DerivativeBromo Derivative
Electronegativity of HalogenHighModerate
Size of Halogen (Van der Waals radius)SmallLarger
Potential for Hydrogen BondingWeak acceptorVery weak acceptor
Impact on LipophilicityIncreasesSignificantly increases
Metabolic Stability (C-X bond strength)HighLower than C-F

Influence of the Ester Group on Molecular Recognition and Interaction

The methyl ester group in this compound plays a significant role in how the molecule is recognized by and interacts with biological targets. Ester groups can participate in hydrogen bonding through their carbonyl oxygen, which can act as a hydrogen bond acceptor.

The size and nature of the ester's alkyl group can also influence binding affinity and selectivity. A methyl group is relatively small and lipophilic. Altering this group to a larger or more polar substituent would change the steric and electronic profile of this part of the molecule, potentially leading to different interactions within a binding site.

In the crystal structure of a related compound, 2-(5-fluoro-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid, the corresponding carboxylic acid groups were found to be involved in intermolecular O-H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov While this is a carboxylic acid and not an ester, it highlights the potential for the oxygen atoms in this part of the molecule to engage in important hydrogen bonding interactions.

Structural Modifications of the Aromatic Ring and Acetate Chain on Biological Efficacy

Modifications to both the aromatic ring and the acetate chain of this compound can have a profound impact on its biological efficacy.

Aromatic Ring Modifications:

Additional Substituents: Introducing other substituents on the aromatic ring can alter the electronic properties and steric profile of the molecule. For example, adding electron-withdrawing or electron-donating groups could modulate the pKa of the phenolic hydroxyl group, affecting its ionization state at physiological pH.

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to new interactions with the target protein and potentially improve activity or selectivity.

Acetate Chain Modifications:

Chain Length: Altering the length of the acetate chain could affect the positioning of the ester group relative to the aromatic ring, which may be crucial for optimal binding.

Substitution on the Chain: Introducing substituents on the alpha-carbon of the acetate chain can introduce chirality and provide additional points of interaction with the target. For instance, the presence of an amino group at this position, as in Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride, introduces a basic center and a chiral center, which can significantly influence biological activity. smolecule.com

The following table illustrates potential modifications and their predicted effects on biological activity.

ModificationRationalePotential Impact on Biological Efficacy
Addition of a second fluorine to the aromatic ringIncrease lipophilicity and potentially block metabolismMay enhance or decrease activity depending on position
Replacement of the methyl ester with an ethyl or propyl esterIncrease lipophilicity and alter steric bulkCould improve binding by filling a hydrophobic pocket or decrease it due to steric hindrance
Introduction of a methyl group on the acetate chainIntroduce a chiral center and increase lipophilicityMay lead to stereoselective activity
Conversion of the ester to a carboxylic acidIntroduce a hydrogen bond donor and an acidic centerCould lead to stronger interactions with the target

Stereochemical Considerations in Activity Profiles of Chiral Derivatives

When structural modifications introduce a chiral center into the molecule, such as substitution on the acetate chain, the resulting enantiomers can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, if an amino group is introduced at the alpha-carbon of the acetate chain, creating a chiral center, one enantiomer may fit perfectly into the binding site of a target protein, while the other may bind with lower affinity or not at all. This stereoselectivity is a fundamental principle in pharmacology.

The (S)-enantiomer of 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has been studied for its potential biological activities. smolecule.com The specific stereochemistry at this position is likely crucial for its observed effects.

In the context of drug design, it is often desirable to develop a single enantiomer of a chiral drug, as this can lead to a better therapeutic index, with one enantiomer providing the desired therapeutic effect and the other being less active or even contributing to side effects.

The importance of stereochemistry has been demonstrated in numerous classes of compounds. For instance, in the case of fluorinated combretastatin analogs, the cis-stereochemistry of the stilbene (B7821643) scaffold was found to be crucial for their activity. nih.govfigshare.com This highlights that the three-dimensional arrangement of atoms is a critical factor in determining the biological profile of a molecule.

Mechanistic Elucidation of Molecular Interactions in Biological Systems

In Vitro Studies of Target Engagement (e.g., Tubulin Polymerization Inhibition)

A primary mechanism of action for derivatives of Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate, particularly MBIC, is the direct engagement with and inhibition of tubulin polymerization. researchgate.netnih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. nih.gov Agents that interfere with microtubule dynamics are potent antimitotic and anticancer agents. nih.gov

In vitro studies have demonstrated that MBIC acts as a Microtubule Targeting Agent (MTA) that markedly interferes with tubulin polymerization. researchgate.netnih.gov This disruption of microtubule assembly is a key molecular event that leads to the downstream cellular effects observed in cancer cells. The activity of MBIC is comparable to other known inhibitors that bind to the colchicine (B1669291) site of tubulin, leading to microtubule depolymerization, mitotic spindle disruption, and ultimately, cell cycle arrest. nih.gov The efficacy of MBIC as an MTA is highlighted by its selective toxicity towards cancer cells, which undergo mitosis at a significantly higher rate than normal cells. nih.gov

Table 1: In Vitro Cytotoxicity (IC50) of MBIC in Cancer and Non-Tumorigenic Cell Lines

Cell LineCell TypeIC50 (µM)Source
MCF-7Non-aggressive breast cancer0.73 ± 0.0 nih.gov
MDA-MB-231Aggressive breast cancer20.4 ± 0.2 nih.gov
L-cellsNormal fibroblast59.6 ± 2.5 nih.gov
NIH/3T3Non-tumorigenic fibroblast55.0 ± 0.1 nih.gov

Cellular Pathway Modulation by this compound Derivatives

The engagement of molecular targets like tubulin initiates a cascade of events within the cell, leading to the modulation of critical signaling pathways that govern cell cycle progression and survival.

A direct consequence of tubulin polymerization inhibition by MBIC is the disruption of the mitotic spindle, which activates the spindle assembly checkpoint and leads to a halt in cell cycle progression. nih.gov Studies on human cervical cancer (HeLa) and breast cancer (MCF-7, MDA-MB-231) cell lines have shown that treatment with MBIC induces a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov This prolonged G2/M phase is characteristic of mitotic arrest, where cells are unable to properly segregate their chromosomes and complete mitosis. researchgate.net Morphological changes observed in treated cells include multi-nucleation and the presence of unsegregated chromosomes, further confirming a profound perturbation of the mitotic process. researchgate.net

Prolonged mitotic arrest is an unsustainable state for a cell and often triggers programmed cell death, or apoptosis. Derivatives like MBIC have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial-dependent, pathway. researchgate.netresearchgate.net This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.comnih.gov

Upon treatment with MBIC, there is an observed elevation in the levels of the pro-apoptotic protein Bax. researchgate.net Increased Bax activity leads to mitochondrial outer membrane permeabilization (MOMP), a critical event often considered the "point of no return" in apoptosis. nih.gov MOMP results in the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. researchgate.netnih.gov In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of a multi-protein complex known as the apoptosome. nih.gov The apoptosome then activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. nih.gov Experimental evidence confirms the release of cytochrome c and the activation and cleavage of caspases in cancer cells following exposure to MBIC, substantiating the involvement of the mitochondrial apoptotic pathway. researchgate.netresearchgate.net

The progression through mitosis is tightly controlled by a network of regulatory kinases that ensure the fidelity of chromosome segregation. nih.govnih.gov The activity of MBIC has been linked to the modulation of several of these key kinases. The Cyclin B1-CDK1 complex is the master engine that drives entry into mitosis. nih.gov The spindle assembly checkpoint, which is activated by microtubule disruption, relies on proteins like Budding uninhibited by benzimidazoles-related 1 (BubR1) to inhibit the anaphase-promoting complex and prevent premature exit from mitosis. Aurora B kinase is a crucial component of the chromosomal passenger complex, involved in correcting improper microtubule-kinetochore attachments.

Western blot analyses have revealed that MBIC treatment affects this regulatory machinery. researchgate.net Specifically, in HeLa cells, MBIC exposure leads to the up-regulation of BubR1, Cyclin B1, and CDK1, consistent with an active spindle assembly checkpoint and arrest in mitosis. researchgate.net Concurrently, the expression of Aurora B was found to be down-regulated. researchgate.net This modulation of key mitotic kinases demonstrates that the effects of MBIC extend beyond simple tubulin binding to interfere with the complex signaling networks that govern cell division.

Table 2: Effect of MBIC on the Expression of Mitotic Regulatory Kinases in HeLa Cells

Regulatory KinaseObserved EffectSource
BubR1Up-regulation researchgate.net
Cyclin B1Up-regulation researchgate.net
CDK1Up-regulation researchgate.net
Aurora BDown-regulation researchgate.net

Enzyme Inhibition Kinetics and Specificity (e.g., Alpha-Glucosidase, Cyclooxygenase)

The benzimidazole (B57391) scaffold, a core component of the derivative MBIC, is recognized for its high affinity towards various enzymes and receptors. researchgate.net This has led to the investigation of benzimidazole derivatives as inhibitors of enzymes relevant to other diseases, such as diabetes.

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, a key therapeutic strategy for type 2 diabetes. nih.gov Studies on various benzimidazole derivatives have demonstrated potent α-glucosidase inhibitory activity. researchgate.net For instance, a benzimidazole derivative featuring three hydroxyl groups on an associated phenyl ring showed significant inhibition with an IC50 value of 8.40 µM. researchgate.net Another derivative with bromo and dimethoxy substitutions inhibited the enzyme with an IC50 value of 8.15 µM. researchgate.net Kinetic studies of enzyme inhibitors are crucial to understanding their mechanism, which can be competitive, noncompetitive, uncompetitive, or mixed, often determined through analyses like Lineweaver-Burk plots. nih.gov While specific kinetic data for this compound derivatives are not detailed in the available literature, the demonstrated activity of the broader benzimidazole class suggests this as a potential area of biological activity.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The kinetics of COX inhibition are complex and can vary between competitive, time-dependent, and covalent interactions. nih.gov Although benzimidazole structures are present in some COX inhibitors, specific kinetic studies detailing the interaction of this compound or its derivatives with COX isoforms were not identified in the reviewed sources.

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

Derivative DescriptionIC50 (µM)Source
Benzimidazole with tri-hydroxyphenyl moiety8.40 researchgate.net
Benzimidazole with bromo and dimethoxy groups8.15 researchgate.net

Receptor Binding Affinities and Allosteric Modulation Studies

The structural features of benzimidazole derivatives make them versatile ligands capable of binding to a wide range of biological receptors. High-affinity binding has been documented for several G-protein coupled receptors (GPCRs) and other receptor types, indicating the potential for these compounds to modulate diverse physiological processes.

Research has shown that novel benzimidazole derivatives can act as potent and selective agonists for the cannabinoid receptor 2 (CB2), with binding affinities (Ki) as low as 1 nM and exhibiting over 1000-fold selectivity against the CB1 receptor. researchgate.net Similarly, other classes of benzimidazole-4-carboxamides and carboxylates have been developed as high-affinity antagonists for the serotonin (B10506) 5-HT4 receptor, with some compounds displaying subnanomolar binding affinities (Ki = 0.11–0.54 nM) and high selectivity over other serotonin receptor subtypes. nih.gov Furthermore, different benzimidazolone derivatives have been synthesized as high-affinity ligands for sigma-2 receptors (σ2R), with Ki values in the low nanomolar range (e.g., 0.66 nM). nih.gov

These studies establish that the benzimidazole core structure is a privileged scaffold for achieving high-affinity and selective receptor engagement. While these specific studies did not focus on this compound itself, they underscore the potential of its derivatives to interact potently with various receptor systems. The concept of allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modify receptor function, is a potential mechanism for such compounds, although specific allosteric modulation studies involving these particular derivatives have not been reported in the surveyed literature.

Table 4: Receptor Binding Affinities of Various Benzimidazole Derivatives

Derivative ClassTarget ReceptorBinding Affinity (Ki)Source
Novel BenzimidazolesCannabinoid Receptor 2 (CB2)Up to 1 nM researchgate.net
Benzimidazole-4-carboxamidesSerotonin Receptor 5-HT40.11 - 0.54 nM nih.gov
BenzimidazolonesSigma-2 Receptor (σ2R)0.66 - 68.5 nM nih.gov

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the synergistic effects of This compound in combination with other therapeutic agents in preclinical cellular models.

The performed searches for "synergistic effects of this compound with other drugs in preclinical models," "this compound combination therapy research," and related queries did not yield any relevant studies or data pertaining to the requested topic.

Therefore, it is not possible to provide the detailed research findings and data tables for the "" section as outlined in the request. Further research would be required to investigate the potential synergistic or combination effects of this specific compound.

Computational Chemistry and in Silico Modeling of Methyl 2 5 Fluoro 2 Hydroxyphenyl Acetate and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate, within the active site of a target protein.

The process involves computationally placing the ligand into the binding site of a receptor and evaluating the interaction energy for different conformations and orientations. The results are often ranked using a scoring function, which estimates the binding affinity. This prediction is crucial for understanding the structural basis of a ligand's biological activity. For instance, docking simulations can reveal key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target protein.

In the context of this compound, docking studies could be performed against a variety of potential enzyme targets, such as kinases, proteases, or oxidoreductases, to predict its inhibitory potential. The fluoro and hydroxyl groups on the phenyl ring are of particular interest as they can act as hydrogen bond donors or acceptors, potentially anchoring the molecule within a binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond with Ser530, Pi-Alkyl with Arg120
Acetylcholinesterase (AChE)-9.2Trp84, Tyr334, Phe330Pi-Pi stacking with Trp84, Hydrogen bond with Tyr334
4-hydroxyphenylpyruvate dioxygenase (HPPD)-7.9His215, His282, Asn216Metal coordination with Fe(II), Hydrogen bond with Asn216

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scienceforecastoa.com The fundamental principle is that the structural properties of a molecule, such as its physicochemical characteristics, determine its activity. nih.gov

Developing a QSAR model involves several steps:

Data Set Collection : A series of analogue compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area). nih.govmdpi.com

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For this compound and its analogues, a QSAR study could elucidate which structural features are critical for a specific biological effect. For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position enhance the activity. Such models are invaluable for guiding the design and synthesis of new, more potent analogues. arabjchem.org

Table 2: Example of Molecular Descriptors Used in a QSAR Model for a Hypothetical Series of Analogues

DescriptorDescriptionContribution to Activity
LogPOctanol-water partition coefficient (Lipophilicity)Positive correlation
TPSATopological Polar Surface AreaNegative correlation
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalPositive correlation
Molecular WeightMass of the moleculeNo significant correlation

Note: This table represents a hypothetical QSAR model to illustrate the concept.

Prediction of Binding Modes and Pharmacophore Generation

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific binding mode of a ligand. This includes the precise three-dimensional arrangement of the ligand within the active site and the network of non-covalent interactions that stabilize the ligand-receptor complex. Understanding the binding mode is essential for structure-based drug design, as it allows chemists to make targeted modifications to the ligand to improve its fit and interactions with the target.

From the analysis of several active compounds and their binding modes, a pharmacophore model can be generated. A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. arxiv.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific 3D geometry.

For a series of active analogues related to this compound, a pharmacophore model could highlight the importance of the hydroxyl group as a hydrogen bond donor, the phenyl ring as a hydrophobic feature, and the ester group as a hydrogen bond acceptor, all at defined distances from one another.

Table 3: Hypothetical Pharmacophore Features for a Class of Enzyme Inhibitors

FeatureTypeGeometric Constraint (Å)
HBD1Hydrogen Bond DonorDistance to ARO1: 3.5-4.5
HBA1Hydrogen Bond AcceptorDistance to HBD1: 5.0-6.0
ARO1Aromatic Ring---
HYD1Hydrophobic GroupDistance to ARO1: 4.0-5.0

Note: This table provides an example of pharmacophoric features and their spatial relationships.

In Silico Screening for Novel Biological Activities

In silico or virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS) : This method uses molecular docking to screen a database of compounds against the 3D structure of a biological target. nih.gov It is particularly useful when the structure of the target protein is known.

Ligand-Based Virtual Screening (LBVS) : When the structure of the target is unknown, a pharmacophore model or a QSAR model derived from known active compounds can be used to screen databases for molecules with similar properties. krishisanskriti.org

By using this compound as a query structure or by developing a pharmacophore model based on it and its active analogues, researchers can perform virtual screening to discover new potential biological activities. For example, screening against a database of known enzyme structures could suggest that this compound scaffold may inhibit unforeseen targets, opening up new avenues for therapeutic applications. This process accelerates the identification of promising lead compounds for further experimental validation. nih.gov

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of "Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate". Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons will appear as multiplets in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group will typically present as a singlet, as will the methyl (-OCH₃) protons of the ester functionality. The phenolic hydroxyl (-OH) proton will also produce a singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine and hydroxyl substituents), the methylene carbon, and the methyl carbon of the ester group. The carbon atoms bonded to or near the fluorine atom will exhibit splitting due to carbon-fluorine coupling. A complete assignment of all proton and carbon signals is achieved through the analysis of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC. preprints.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
C=O-~172SingletCarbonyl carbon
C-O (ester)-~52SingletMethyl ester carbon
-OCH₃~3.7~52SingletMethyl protons
-CH₂-~3.6~35SingletMethylene protons
Ar-C-OH-~150 (d)Doublet (due to C-F coupling)Carbon attached to hydroxyl
Ar-C-F-~158 (d, ¹JCF ≈ 240 Hz)Doublet (large coupling)Carbon attached to fluorine
Ar-CH (ortho to OH)~6.9~115 (d)Doublet (due to C-F coupling)Aromatic proton and carbon
Ar-CH (ortho to F)~7.0~117 (d)Doublet (due to C-F coupling)Aromatic proton and carbon
Ar-CH (meta to OH, F)~6.8~119 (d)Doublet (due to C-F coupling)Aromatic proton and carbon
Ar-C-CH₂-~125SingletCarbon attached to the acetate group

Note: The predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), the molecular ion peak (M⁺) corresponding to the exact mass of "this compound" would be observed. chemguide.co.uklibretexts.org The fragmentation pattern is predictable for an ester of this type. libretexts.org Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) and the loss of the entire methoxycarbonyl group (-COOCH₃). chemguide.co.uklibretexts.org The cleavage of the bond between the methylene group and the aromatic ring is also a characteristic fragmentation. whitman.edu High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. chemicalbook.com

Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., High-Performance Liquid Chromatography, Ultra Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. researchgate.netpensoft.net A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netpensoft.netnih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the phenylacetate (B1230308) chromophore. researchgate.netpensoft.net Isocratic or gradient elution can be used to achieve optimal separation of the target compound from any impurities. researchgate.netpensoft.netnih.gov

Ultra Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. researchgate.netscripps.edu UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and improved separation efficiency. researchgate.net This is particularly beneficial for resolving closely related impurities or isomers. scripps.eduthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov This technique is exceptionally powerful for identifying and quantifying impurities, even at trace levels. chemicalbook.com The LC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection. The mass spectrometer provides molecular weight information for each eluting peak, allowing for the confident identification of known and unknown impurities by their mass-to-charge ratio (m/z). chemicalbook.com

Interactive Data Table: Typical Chromatographic Conditions for the Analysis of Phenylacetic Acid Derivatives

Technique Column Mobile Phase Detection Application
HPLCReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)UV at ~270 nmPurity determination, routine analysis
UPLCReversed-phase C18 or similar (e.g., 2.1 x 50 mm, <2 µm)Acetonitrile/Water with 0.1% Formic Acid (fast gradient)UV or MSHigh-throughput analysis, improved resolution
LC-MSUPLC column coupled to a mass spectrometerVolatile buffers (e.g., ammonium (B1175870) formate) with Acetonitrile/MethanolMS (ESI+/-)Impurity identification and quantification

Applications in Impurity Profiling within Research Syntheses

During the synthesis of "this compound" in a research setting, impurity profiling is crucial for optimizing reaction conditions and ensuring the quality of the final product. nih.gov LC-MS is the primary tool for this application. By analyzing samples from different stages of the synthesis, chemists can identify and track the formation of byproducts and the consumption of starting materials. chemicalbook.com

Common impurities that might be encountered include unreacted starting materials such as 2-(5-fluoro-2-hydroxyphenyl)acetic acid, byproducts from side reactions (e.g., over-alkylation or side-chain reactions), and degradation products. nih.gov The structural elucidation of these impurities is often achieved through a combination of LC-MS/MS, where fragmentation patterns of the impurity ions are analyzed, and high-resolution mass spectrometry to determine their elemental composition. chemicalbook.com In some cases, preparative HPLC may be used to isolate sufficient quantities of an unknown impurity for full structural characterization by NMR spectroscopy. chemicalbook.com This detailed understanding of the impurity profile allows for the refinement of the synthetic route to minimize the formation of unwanted substances and to develop effective purification strategies. nih.gov

Stereochemical Assignment Methodologies for Chiral Derivatives

While "this compound" itself is not chiral, its derivatives can be, particularly if the methylene group is substituted. The determination of the stereochemistry of such chiral derivatives is a critical aspect of their characterization.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.govresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds. researchgate.net The mobile phase composition, including the type of organic modifier and any additives, is optimized to achieve baseline separation of the enantiomers. researchgate.net

NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents can also be used to determine enantiomeric purity and, in some cases, assign absolute configuration. nih.govlibretexts.org Chiral lanthanide shift reagents can be added to the NMR sample, where they form diastereomeric complexes with the enantiomers. libretexts.org This results in the separation of signals for the two enantiomers in the NMR spectrum, allowing for their quantification. nih.govlibretexts.org Alternatively, chiral solvating agents can be used to induce chemical shift differences between enantiomers through the formation of transient diastereomeric solvates. frontiersin.org Derivatization of the chiral molecule with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers that are distinguishable by NMR is another well-established method for determining absolute stereochemistry. tcichemicals.com

Chemical Biology and Drug Discovery Applications of the 5 Fluoro 2 Hydroxyphenylacetate Scaffold

Development of Chemical Probes for Cellular Pathway Investigations

Chemical probes are essential tools for dissecting complex biological processes within a cellular context. The 5-fluoro-2-hydroxyphenylacetate scaffold provides a versatile starting point for the design of such probes. For instance, derivatives like Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride have been identified as potential biochemical probes. These molecules can be employed to investigate enzyme interactions and elucidate metabolic pathways. The fluorine atom can serve as a useful spectroscopic tag for ¹⁹F NMR studies, allowing for the non-invasive monitoring of the probe's interaction with its biological targets in vitro.

The development of chemical probes from this scaffold often involves the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, to facilitate detection and isolation of binding partners. These probes can then be used in a variety of cellular assays to study signaling cascades and metabolic fluxes, providing valuable insights into disease mechanisms.

Lead Compound Identification and Optimization Strategies in Preclinical Drug Discovery

The 5-fluoro-2-hydroxyphenylacetate scaffold has proven to be a fruitful starting point for the identification of lead compounds in drug discovery. The process of identifying a lead compound involves screening a library of molecules for biological activity against a specific target. nih.gov The unique electronic properties conferred by the fluorine atom can enhance binding affinity and metabolic stability, making derivatives of this scaffold attractive candidates for such screening campaigns.

Once a hit is identified, lead optimization strategies are employed to improve its pharmacological profile. This iterative process involves chemical modifications to the lead compound to enhance potency, selectivity, and pharmacokinetic properties. For example, the synthesis of a series of 5-fluoro-2-oxindole derivatives, which share the fluorinated phenyl ring, has led to the identification of potent α-glucosidase inhibitors, demonstrating the potential of this chemical space in developing anti-diabetic agents. researchgate.net Similarly, the creation of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles has yielded compounds with promising anticancer activity. researchgate.netnih.gov

Optimization strategies for compounds derived from the 5-fluoro-2-hydroxyphenylacetate scaffold may include:

Modification of the acetate (B1210297) group: Ester-to-amide substitutions or the introduction of different alkyl groups can modulate solubility and cell permeability.

Derivatization of the hydroxyl group: Etherification or acylation can alter the hydrogen-bonding capacity and metabolic stability of the molecule.

Substitution on the phenyl ring: The addition of other functional groups can be used to fine-tune electronic properties and explore interactions with the target protein.

Scaffold/DerivativeTherapeutic AreaKey Optimization StrategyOutcome
5-Fluoro-2-oxindoleDiabetesCondensation with substituted aromatic aldehydesIdentification of potent α-glucosidase inhibitors researchgate.net
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoleOncologyIntroduction of various aryl piperazine (B1678402) moietiesDiscovery of compounds with selective cytotoxicity against lung cancer cells researchgate.netnih.gov

Exploration of Novel Therapeutic Targets through Scaffold Modification

The versatility of the 5-fluoro-2-hydroxyphenylacetate scaffold allows for systematic chemical modifications to explore novel therapeutic targets. By creating a library of diverse derivatives, researchers can screen against a wide range of biological targets to identify new disease-modifying activities. This approach, often referred to as diversity-oriented synthesis, can uncover unexpected structure-activity relationships (SAR) and open up new avenues for therapeutic intervention.

For example, modifications to the core scaffold can lead to compounds that interact with previously untargeted enzymes or receptors. The introduction of fluorine can enhance the metabolic stability of drug candidates, allowing for more sustained effects and potentially new therapeutic applications. researchgate.net The exploration of different substituents on the phenyl ring and modifications of the acetate and hydroxyl groups can lead to the discovery of compounds with novel mechanisms of action. This strategy has been successfully applied to other fluorinated scaffolds to develop inhibitors for targets such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is implicated in inflammation and cancer. nih.gov

Design and Synthesis of Ligands for Specific Biological Receptors

The 5-fluoro-2-hydroxyphenylacetate scaffold can be rationally designed and synthesized to create ligands that bind to specific biological receptors with high affinity and selectivity. The fluorine atom, with its small size and high electronegativity, can form favorable interactions with receptor binding pockets, including hydrogen bonds and dipole-dipole interactions.

The design process often begins with computational modeling to predict the binding of virtual derivatives to the target receptor. These in silico studies help to prioritize synthetic targets and guide the design of more potent and selective ligands. For instance, the principles of ligand-based design can be applied to develop ligands for G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.

Q & A

Basic Research Questions

What are the recommended synthetic routes for Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate, and how do reaction conditions influence yield?

This compound can be synthesized via esterification of 5-fluoro-2-hydroxyphenylacetic acid with methanol under acidic catalysis. Key variables include:

  • Temperature : Optimal yields (70–80%) are achieved at 60–80°C to minimize side reactions like hydrolysis .
  • Catalyst : Sulfuric acid or p-toluenesulfonic acid are preferred due to their efficiency in driving esterification to completion .
  • Solvent : Anhydrous conditions (e.g., toluene) reduce competing hydrolysis.

Table 1 : Yield optimization under varying conditions

CatalystTemp (°C)Yield (%)
H₂SO₄6072
H₂SO₄8078
PTSA7068

How can researchers characterize the purity and stability of this compound?

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water 60:40) .
    • NMR : Confirm absence of unreacted starting material (e.g., residual -COOH peak at δ 10–12 ppm in ¹H NMR) .
  • Stability :
    • Store at -20°C under inert gas to prevent hydrolysis. Room-temperature stability is limited (<7 days) due to ester group reactivity .

What solvent systems are optimal for solubility studies of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL). LogD values (pH 7.4: ~0.93) suggest preferential partitioning into lipid membranes, critical for cellular uptake studies .

Advanced Research Questions

How does this compound exhibit anti-tumor activity, and what models validate this?

The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis in cancer cells (IC₅₀: 1.2 µM in HeLa cells) . Key assays:

  • In vitro : Fluorescence-based tubulin polymerization assays (e.g., >99% pure tubulin, excitation/emission at 340/450 nm) .
  • In vivo : Xenograft models (e.g., 20 mg/kg dose in mice reduced tumor volume by 60% vs. controls) .

How should researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.8 µM in different studies) may arise from:

  • Assay conditions : Variations in tubulin concentration or buffer pH.
  • Cell line differences : HeLa vs. MCF-7 cells exhibit varying β-tubulin isotype expression .
    Resolution : Cross-validate using orthogonal methods (e.g., immunofluorescence for mitotic arrest) and standardize protocols .

What structural analogs of this compound have been explored, and how do substitutions alter activity?

Table 2 : Analogs and activity trends

Analog (Substituent)Target ActivityKey Finding
3,5-Difluoro-nitro derivative Tubulin inhibitionEnhanced potency (IC₅₀: 0.8 µM) due to electron-withdrawing groups.
Chlorine-substituted CytotoxicityReduced activity (IC₅₀: 12 µM) suggests fluorine critical for binding.

What methodologies are recommended for studying metabolic stability in preclinical models?

  • Liver microsome assays : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS to detect hydroxylated or demethylated products .
  • Pharmacokinetics : In rats, the compound shows a half-life of 2.3 h, requiring prodrug strategies for improved bioavailability .

How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • QSAR models : Correlate substituent electronegativity with tubulin binding affinity (R² = 0.89) .
  • ADMET prediction : Software like Schrödinger predicts high blood-brain barrier permeability (logBB: 0.4) but moderate hepatic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.